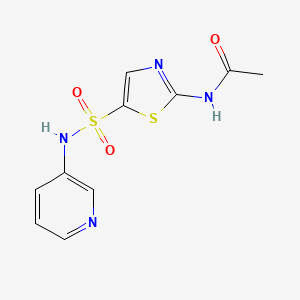

N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide

Description

N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a sulfamoyl bridge linked to a pyridin-3-yl group. Its structure combines a thiazole core (common in bioactive molecules) with a sulfonamide group, which is often associated with enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name |

N-[5-(pyridin-3-ylsulfamoyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S2/c1-7(15)13-10-12-6-9(18-10)19(16,17)14-8-3-2-4-11-5-8/h2-6,14H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYPCTNKPPXLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide typically involves the reaction of pyridine-3-sulfonamide with thiazole-2-yl acetic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and the thiazole acetic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions such as temperature and pressure adjustments .

Chemical Reactions Analysis

Types of Reactions

N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Overview : Compounds containing thiazole and pyridine rings have been reported to exhibit significant antimicrobial properties. N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide has been evaluated for its efficacy against various bacterial strains.

Case Study : A study assessing the antibacterial activity of several thiazole derivatives found that this compound demonstrated considerable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported to be lower than those of traditional antibiotics, indicating its potential as a novel antibacterial agent .

Anticancer Activity

Overview : The anticancer potential of this compound has been explored through various in vitro studies. The compound's structural features suggest it may induce apoptosis in cancer cells.

Case Study : In a comparative analysis of sulfonamide derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated a reduction in cell viability at concentrations above 10 µM, suggesting its potential for further development as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and pyridine moiety can enhance its biological activity.

| Modification | Effect on Activity |

|---|---|

| Thiazole ring substitution | Increased antibacterial potency |

| Pyridine ring modification | Enhanced cytotoxic effects |

Mechanism of Action

The mechanism of action of N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA to induce cytotoxic effects in cancer cells . The exact pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

Key Observations :

- Sulfamoyl Linkage : The target compound’s sulfamoyl group is critical for hydrogen bonding with biological targets, as seen in SR1001 (), which inhibits Sirt2/HDAC6 enzymes .

- Pyridinyl vs.

- Thiazole Modifications: Morpholinomethyl or piperazinyl groups () improve membrane permeability but may reduce selectivity compared to simpler acetamide derivatives .

Key Insights :

- Enzyme Inhibition : Sulfamoyl acetamides with bulky substituents (e.g., SR1001) show potent enzyme inhibition, while simpler analogs (e.g., 2b) target proteases .

- Antiproliferative Effects : Pyridinyl-thiazole derivatives () are hypothesized to disrupt cancer cell proliferation via kinase inhibition, though detailed data are pending .

- Insecticidal Activity: The cyanoacetamide derivative Ar1 () demonstrates that substituent polarity (e.g., cyano groups) enhances insecticidal efficacy by disrupting larval silk production .

Biological Activity

N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula : C₁₃H₁₃N₄O₂S

- Molecular Weight : 293.33 g/mol

The structural formula indicates the presence of a thiazole ring, a pyridine moiety, and a sulfamoyl group, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various strains, including resistant bacteria. Its mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This property is beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings include:

- Pyridine Substitution : The presence of the pyridine ring enhances the compound's lipophilicity, improving membrane permeability and bioavailability.

- Sulfamoyl Group : This group plays a pivotal role in the compound's interaction with target enzymes, enhancing binding affinity and selectivity.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring have been explored to improve potency and reduce toxicity.

Biological Activity Data Table

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating a significant reduction in bacterial load in vitro and in vivo models.

- Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in decreased paw edema and lower levels of inflammatory markers compared to controls.

- Cancer Research : Investigations into its cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(5-(N-(pyridin-3-yl)sulfamoyl)thiazol-2-yl)acetamide derivatives?

- Methodology : Derivatives are synthesized via alkylation of sulfamoyl-thiazole precursors with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the pyridinyl or triazole moieties . Structural confirmation involves elemental analysis, ¹H/¹³C NMR, and IR spectroscopy to verify bond formation and purity .

Q. How are structural and purity characteristics validated for this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are used for molecular weight confirmation. X-ray crystallography (where applicable) resolves 3D structures, while thin-layer chromatography (TLC) monitors reaction progress .

Q. What in vitro assays are used to assess baseline biological activity?

- Methodology : Preliminary toxicity is evaluated using Spodoptera frugiperda larval models via direct spray bioassays. Mortality rates and silk-spinning inhibition are quantified at 24–72-hour intervals, with LC₅₀ values calculated using probit analysis .

Advanced Research Questions

Q. How do substituents on the pyridinyl or thiazole rings influence bioactivity against Spodoptera frugiperda?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives (e.g., Ar1, Ar2, Ar3) using toxicity indices and silk-spinning ratios. Electron-withdrawing groups (e.g., cyano) enhance larvicidal activity by disrupting larval protease and Na⁺/K⁺ ATPase function, as shown in biochemical assays . Scanning electron microscopy (SEM) further reveals malformed silk morphology, correlating with reduced larval mobility .

Q. What molecular mechanisms underlie the anticancer potential of thiazol-2-yl acetamide analogs?

- Methodology : Derivatives like 6a and 6g are screened against melanoma (A375) and breast cancer (MCF-7) cell lines via MTT assays. Computational docking (e.g., AutoDock Vina) predicts binding to tubulin or kinase domains, validated by Western blotting for apoptosis markers (e.g., caspase-3) . Selectivity indices (SI > 5) indicate preferential cytotoxicity toward cancer cells over non-malignant lines .

Q. How do computational models predict the pharmacokinetic and toxicological profiles of these compounds?

- Methodology : PASS (Prediction of Activity Spectra for Substances) software forecasts ADMET properties. Molecular dynamics simulations (e.g., GROMACS) assess stability in binding pockets (e.g., RORγt for immunomodulation), while density functional theory (DFT) calculates electronic properties influencing metabolic stability .

Q. Can these derivatives modulate nuclear receptors like RORγt, and what therapeutic implications arise?

- Methodology : SR1001, a related analog, inhibits RORγt-driven IL-17A secretion in TH17 cells via competitive binding (IC₅₀ = ~100 nM). Fluorescence polarization assays measure displacement of coactivator peptides, corroborated by chromatin immunoprecipitation (ChIP) for reduced RORγt-DNA interaction .

Data Contradictions and Resolution

Q. Discrepancies in reported LC₅₀ values for larvicidal activity: How should researchers address variability?

- Resolution : Differences arise from bioassay parameters (e.g., larval instar, solvent carriers). Standardized protocols (e.g., WHO guidelines) using acetone/water emulsions and controlled humidity (70–80%) improve reproducibility. Meta-analyses using ANOVA or mixed-effects models account for inter-study variability .

Conflicting predictions of metabolic stability between PASS and experimental microsomal assays

- Resolution : In silico predictions may overestimate stability due to unaccounted cytochrome P450 isoforms. Parallel microsomal incubation (human/rat liver microsomes) with LC-MS/MS metabolite profiling resolves discrepancies. Halogenated derivatives (e.g., Cl, F) often exhibit prolonged half-lives (t₁/₂ > 60 min) .

Methodological Best Practices

- Toxicity Profiling : Combine in vivo LC₅₀ assays with enzyme-linked immunosorbent assays (ELISA) for biomarker quantification (e.g., hemolymph trehalase for metabolic disruption) .

- Structural Optimization : Introduce bioisosteres (e.g., oxadiazole for triazole) to enhance solubility without compromising target affinity .

- Data Validation : Cross-verify computational docking with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.